Pyrazine, 2-ethoxymethyl-

Catalog No.
S1891841
CAS No.
65504-94-1
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine, 2-ethoxymethyl-

CAS Number

65504-94-1

Product Name

Pyrazine, 2-ethoxymethyl-

IUPAC Name

2-(ethoxymethyl)pyrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3

InChI Key

HAKYWHMNHHQQJR-UHFFFAOYSA-N

SMILES

CCOCC1=NC=CN=C1

Canonical SMILES

CCOCC1=NC=CN=C1

The exact mass of the compound Pyrazine, 2-ethoxymethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrazine, 2-ethoxymethyl- (CAS 65504-94-1) is a specialized heterocyclic building block and high-impact aroma compound characterized by its exocyclic ether linkage [1]. Unlike conventional alkoxy-pyrazines where the oxygen atom is directly conjugated to the aromatic ring, 2-ethoxymethylpyrazine features a methylene spacer that insulates the pyrazine core from the strong electron-donating effects of the ether oxygen [2]. With a molecular weight of 138.17 g/mol and a boiling point of approximately 175–176 °C at atmospheric pressure, it offers a balanced profile of volatility and formulation persistence [2]. Industrially, it is procured both as a precision flavor/fragrance agent—imparting distinctive nutty, earthy, and hazelnut notes—and as a versatile intermediate for pharmaceutical and agrochemical synthesis where an isolated ether functionality is required without compromising the intrinsic electron deficiency of the pyrazine core [1].

Substituting 2-ethoxymethylpyrazine with generic alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) or direct ring-alkoxypyrazines (e.g., 2-ethoxypyrazine) fundamentally alters both chemical reactivity and sensory performance [1]. In synthetic workflows, direct alkoxypyrazines exhibit significantly altered nucleophilic substitution profiles due to the +M (mesomeric) effect of the conjugated oxygen, which enriches the ring electron density. In contrast, the methylene spacer in 2-ethoxymethylpyrazine preserves the electron-withdrawing nature of the pyrazine ring, ensuring predictable reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) sequences [1]. Furthermore, in formulation contexts, substituting this compound with highly volatile lower alkylpyrazines results in premature top-note dissipation, while substitution with heavier methoxy-alkylpyrazines shifts the organoleptic profile toward undesirable vegetative or bell-pepper notes, ruining target flavor profiles[2].

Electronic Decoupling and Ring Reactivity Preservation

In synthetic precursor selection, the position of the ether oxygen dictates the electronic nature of the pyrazine core[1]. Direct alkoxypyrazines (such as 2-ethoxypyrazine) donate electron density into the ring via resonance, which can deactivate the ring toward nucleophilic attack. In 2-ethoxymethylpyrazine, the methylene group insulates the ring from this resonance effect. Consequently, the pyrazine core retains its characteristic electron deficiency, behaving more like a standard alkylpyrazine in terms of core reactivity, while still providing the terminal ether functionality for downstream coordination or cleavage [1].

Evidence DimensionRing electron density and resonance participation
Target Compound DataMethylene-insulated ether (no +M resonance donation to the ring)
Comparator Or Baseline2-Ethoxypyrazine (+M resonance donation enriches ring electron density)
Quantified DifferenceElimination of resonance-based ring deactivation
ConditionsReactivity profiling for nucleophilic aromatic substitution (SNAr)

Allows buyers to procure an ether-functionalized pyrazine without sacrificing the standard reactivity profile of the electron-deficient pyrazine core.

Volatility and Formulation Persistence

For flavor and fragrance formulations, the retention time of the aroma chemical is critical. 2-Ethoxymethylpyrazine exhibits a boiling point of 175–176 °C at 760 mmHg [1]. When compared to the widely used baseline 2-methylpyrazine (boiling point ~135 °C), 2-ethoxymethylpyrazine offers a significantly lower vapor pressure at room temperature. This approximately 40 °C increase in boiling point translates to enhanced persistence in open-air or baked formulations, preventing the rapid flash-off associated with lighter pyrazines while avoiding the heavy, waxy properties of long-chain derivatives [1].

Evidence DimensionAtmospheric Boiling Point
Target Compound Data175–176 °C
Comparator Or Baseline2-Methylpyrazine (~135 °C)
Quantified Difference+40 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures that the compound remains stable in high-temperature processing (like baking) and provides longer-lasting sensory performance in end products.

Organoleptic Specificity and Odor Threshold

In procurement for the food and beverage industry, the exact sensory profile dictates material selection. 2-Ethoxymethylpyrazine is characterized by specific nutty, earthy, and dry fruit (hazelnut) notes [1]. In contrast, structurally related pyrazines like 2-methoxy-3-isobutylpyrazine are dominated by intense green, bell-pepper notes with extremely low odor thresholds. Procuring 2-ethoxymethylpyrazine allows formulators to achieve deep roasted and nutty profiles without the risk of green-note contamination, which is a common failure mode when substituting with generic methoxy-alkyl pyrazines [1].

Evidence DimensionPrimary Organoleptic Descriptor
Target Compound DataNutty, earthy, hazelnut (roasted profile)
Comparator Or Baseline2-Methoxy-3-isobutylpyrazine (Green, bell-pepper profile)
Quantified DifferenceComplete shift from vegetative/green to roasted/nutty
ConditionsStandard sensory evaluation panels

Critical for flavorists who must strictly avoid vegetative off-notes when formulating roasted, coffee, or nutty product profiles.

High-Temperature Flavor Formulation (Baked Goods and Coffee)

Due to its elevated boiling point (175–176 °C) compared to lighter alkylpyrazines, 2-ethoxymethylpyrazine is a targeted choice for baked goods, extruded snacks, and coffee flavorings [1]. It survives thermal processing steps where lighter pyrazines would volatilize, providing a persistent, stable hazelnut and roasted earth profile in the final consumer product.

Pharmaceutical Intermediate Synthesis Requiring Insulated Ethers

In medicinal chemistry, 2-ethoxymethylpyrazine serves as a functional building block when a target API requires a pyrazine ring with a hydrogen-bond-accepting ether side chain [2]. Because the methylene spacer prevents the oxygen from donating electron density into the pyrazine ring, the compound maintains predictable reactivity for subsequent functionalization (e.g., cross-coupling or halogenation) without the deactivating effects seen in direct alkoxypyrazines.

Coordination Chemistry and Ligand Design

The presence of both the bidentate-capable pyrazine nitrogens and the flexible exocyclic ether oxygen makes this compound an interesting candidate for specialized ligand design in transition metal catalysis[2]. The spatial separation of the ether oxygen allows for hemilabile coordination modes, which are not possible with rigid, directly substituted alkoxypyrazines.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65504-94-1

Wikipedia

2-Ethoxymethylpyrazine

General Manufacturing Information

Pyrazine, 2-ethoxymethyl-: INACTIVE

Dates

Last modified: 04-15-2024

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